molecular formula C9H8N2O2 B1319126 2-Methyl-1,3-benzoxazole-5-carboxamide CAS No. 189329-86-0

2-Methyl-1,3-benzoxazole-5-carboxamide

Cat. No.: B1319126
CAS No.: 189329-86-0
M. Wt: 176.17 g/mol
InChI Key: SKAUCTDYXPLNSK-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-5-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .


Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O2 . It is a bicyclic planar molecule .


Chemical Reactions Analysis

The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .

Scientific Research Applications

1. As 5-HT3 Receptor Antagonists

2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been identified as potent functional 5-HT3 receptor antagonists. These compounds possess nanomolar in vitro activity against human 5-HT3A receptors, indicating potential utility in treating diseases linked to improper 5-HT3 receptor function, such as diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).

2. Anti-Inflammatory Activity

Some this compound derivatives have demonstrated significant anti-inflammatory activity. This was observed in carrageenan-induced rat paw edema models, suggesting their potential as anti-inflammatory agents (Reena et al., 2009).

3. Analgesic and Anti-Inflammatory Properties

New carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, have been synthesized to investigate their anti-inflammatory and analgesic activities. These compounds have shown promising results in reducing nitrite and PGE2 levels, indicating their potential for treating pain and inflammation (Can et al., 2021).

4. Antifungal Activity

A series of 1,3-benzoxazole-4-carbonitriles, including this compound derivatives, were synthesized and evaluated for antifungal activity. Some compounds demonstrated potent in vitro activity against Candida species, highlighting their potential as antifungal agents (Kuroyanagi et al., 2011).

5. Antimicrobial Activity

Novel 2-substituted benzoxazole derivatives were synthesized and screened for antimicrobial activity. These compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Balaswamy et al., 2012); (Vodela et al., 2013).

6. Blood Platelet Aggregation Inhibition

Certain this compound derivatives have been found to inhibit blood platelet aggregation. This property could have significant implications in the development of treatments for conditions related to blood clotting (Ozaki et al., 1983).

Safety and Hazards

2-Methylbenzoxazole is toxic if swallowed, causes serious eye damage, is a combustible liquid, causes skin irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-benzoxazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with HIV-reverse transcriptase, inhibiting its activity and thus preventing the replication of the virus . Additionally, this compound has been used in the synthesis of bis-styryl dyes, which are important in various biochemical assays . The nature of these interactions typically involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated significant anticancer activity, particularly against human colorectal carcinoma cell lines . It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with HIV-reverse transcriptase involves binding to the enzyme’s active site, thereby preventing the transcription of viral RNA into DNA . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . This interaction can lead to altered pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity. The distribution of this compound is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. The subcellular localization of this compound is a key factor in its mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAUCTDYXPLNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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